5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[[2-[2-[2-[2-[4-(3,5-dioxohexyl)anilino]-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]propyl]pentanamide
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Overview
Description
The compound 5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[[2-[2-[2-[2-[4-(3,5-dioxohexyl)anilino]-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]propyl]pentanamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a hexahydrothieno[3,4-d]imidazole core, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the hexahydrothieno[3,4-d]imidazole core: This can be achieved through a cyclization reaction involving a thioamide and an α-halo ketone under basic conditions.
Attachment of the anilino group: This step involves the reaction of the hexahydrothieno[3,4-d]imidazole intermediate with a suitable aniline derivative through a nucleophilic substitution reaction.
Introduction of the ethoxyethoxy groups: This can be done via etherification reactions using ethylene glycol derivatives.
Final coupling with the pentanamide moiety: This step involves the use of peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,4-d]imidazole core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of certain enzymes due to its unique structure.
Medicine: As a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: As an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The hexahydrothieno[3,4-d]imidazole core can mimic certain natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways involved would depend on the specific biological target.
Comparison with Similar Compounds
Similar Compounds
- **5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester .
- **2-(2-(2-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)acetic acid .
Uniqueness
This compound is unique due to its specific combination of functional groups and its hexahydrothieno[3,4-d]imidazole core. This structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C33H49N5O9S |
---|---|
Molecular Weight |
691.8 g/mol |
IUPAC Name |
5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[[2-[2-[2-[2-[4-(3,5-dioxohexyl)anilino]-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]propyl]pentanamide |
InChI |
InChI=1S/C33H49N5O9S/c1-23(39)19-26(40)12-9-24-7-10-25(11-8-24)36-31(43)21-47-18-16-45-15-17-46-20-30(42)35-14-4-13-34-29(41)6-3-2-5-28-32-27(22-48-28)37-33(44)38-32/h7-8,10-11,27-28,32H,2-6,9,12-22H2,1H3,(H,34,41)(H,35,42)(H,36,43)(H2,37,38,44)/t27-,28+,32-/m0/s1 |
InChI Key |
USJPZARSEILFDT-NGKQEFFVSA-N |
Isomeric SMILES |
CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)COCCOCCOCC(=O)NCCCNC(=O)CCCC[C@@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
Canonical SMILES |
CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)COCCOCCOCC(=O)NCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Origin of Product |
United States |
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